(2-(Methylthio)phenyl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone
Description
The compound "(2-(Methylthio)phenyl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone" features a piperidin-1-yl methanone core substituted with a 2-(methylthio)phenyl group at the carbonyl position and a pyridin-2-ylthio methyl moiety at the 4-position of the piperidine ring. This structure combines sulfur-containing aromatic and heterocyclic groups, which may influence its physicochemical properties (e.g., lipophilicity, solubility) and biological interactions.
Properties
IUPAC Name |
(2-methylsulfanylphenyl)-[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2OS2/c1-23-17-7-3-2-6-16(17)19(22)21-12-9-15(10-13-21)14-24-18-8-4-5-11-20-18/h2-8,11,15H,9-10,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USZBUPNROCAKFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)N2CCC(CC2)CSC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Methylthio)phenyl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Phenyl Intermediate:
Pyridinyl Thioether Formation: The next step involves the reaction of the phenyl intermediate with a pyridinyl thiol to form the pyridinyl thioether linkage.
Piperidinyl Group Introduction: Finally, the piperidinyl group is introduced through a nucleophilic substitution reaction with a suitable piperidine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
(2-(Methylthio)phenyl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the pyridinyl or phenyl rings.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the phenyl or pyridinyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the phenyl or pyridinyl rings.
Scientific Research Applications
Chemistry
In chemistry, (2-(Methylthio)phenyl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (2-(Methylthio)phenyl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through pathways such as:
Inhibition of Enzymes: It may inhibit key enzymes involved in metabolic pathways.
Receptor Binding: The compound can bind to receptors, modulating their activity and downstream signaling pathways.
Ion Channel Modulation: It may affect ion channel function, altering cellular ion homeostasis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations in Aryl and Heterocyclic Groups
Thiophene vs. Methylthiophenyl Substituents
- Compound 21 (Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone): This analog replaces the 2-(methylthio)phenyl group with a thiophen-2-yl ring and incorporates a piperazine instead of a piperidine core. The trifluoromethylphenyl substituent enhances metabolic stability due to the electron-withdrawing CF₃ group, while the thiophene’s aromaticity may favor π-π stacking interactions with biological targets.
Target Compound :
The 2-(methylthio)phenyl group introduces a sulfur atom, which may confer higher lipophilicity (logP) and susceptibility to oxidative metabolism compared to thiophene. The piperidine core’s reduced basicity could lower solubility but enhance membrane permeability .
Pyridinylthio vs. Pyrido-Pyrimidine Substituents
A1176813 () :
This compound features a pyrido[3,2-d]pyrimidinyl group attached to the piperidine, replacing the pyridin-2-ylthio methyl chain. The fused aromatic system likely enhances binding affinity through planar stacking interactions, while the trifluoromethoxy group increases electron deficiency and stability. The absence of a sulfur linker may reduce redox-related toxicity but limit hydrogen-bonding versatility .- Target Compound: The pyridin-2-ylthio methyl side chain introduces a sulfur atom, enabling disulfide bond formation or interaction with metal ions in enzymes.
Heterocyclic Core Modifications
Piperidine vs. Piperazine
Compound 5 (4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one) :
Piperazine-based analogs like this exhibit higher conformational flexibility and basicity compared to piperidine. The trifluoromethylphenyl group further enhances metabolic resistance. However, the butan-1-one chain may reduce steric hindrance, favoring receptor binding .- The methylthio and pyridinylthio groups may compensate for reduced solubility with enhanced lipophilicity .
Electronic and Nonlinear Optical Properties
- (4-Methylphenyl)(4-methylpiperidin-1-yl)methanone (): Theoretical studies on this analog highlight that methyl substituents tune electron density and nonlinear optical (NLO) properties. The target compound’s sulfur atoms may introduce stronger electron-withdrawing effects, altering polarizability and NLO responses compared to methyl groups .
Biological Activity
The compound (2-(Methylthio)phenyl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone, with the CAS number 1421462-56-7, is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, including its antimicrobial properties, cytotoxic effects, and molecular interactions based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 391.5 g/mol. The structure features a methylthio group attached to a phenyl ring and a piperidine moiety linked via a pyridinylthio group, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H25N3OS |
| Molecular Weight | 391.5 g/mol |
| CAS Number | 1421462-56-7 |
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, it has shown significant inhibitory effects against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli. The minimum inhibitory concentration (MIC) for these bacteria was reported at 0.21 μM, indicating strong antibacterial properties comparable to established antibiotics like ciprofloxacin .
Cytotoxicity
In vitro assays have been conducted to evaluate the cytotoxic effects of the compound on human cell lines such as HaCat (keratinocytes) and Balb/c 3T3 (fibroblasts). The results indicated that the compound exhibits selective cytotoxicity, suggesting potential applications in cancer therapy or as a chemotherapeutic agent .
The mechanism underlying the biological activity of this compound appears to involve multiple interactions at the molecular level. Molecular docking studies have demonstrated that it can form hydrogen bonds and other significant interactions with key residues in bacterial enzymes like DNA gyrase, which is crucial for bacterial DNA replication. Such interactions are essential for its antibacterial efficacy .
Case Studies
- Antibacterial Efficacy : A study published in MDPI investigated various thiazolopyridine derivatives, including related compounds to this compound). The study found that these derivatives had potent antibacterial activity against resistant strains of bacteria and highlighted their potential as new antimicrobial agents .
- Cytotoxicity Assessment : Another research evaluated the cytotoxic effects of similar compounds using MTT assays. The findings indicated that certain derivatives exhibited promising results against cancer cell lines, warranting further investigation into their therapeutic potential .
Q & A
Q. What are the key synthetic steps and methods to confirm purity for this compound?
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the piperidine-thioether intermediate via nucleophilic substitution between 4-(chloromethyl)piperidine and pyridine-2-thiol .
- Step 2: Coupling the intermediate with a 2-(methylthio)benzoyl chloride using a base (e.g., triethylamine) in anhydrous dichloromethane .
- Purity confirmation: Thin-layer chromatography (TLC) monitors reaction progress, while nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) validate structural integrity and purity .
Q. Which spectroscopic and analytical techniques are critical for structural characterization?
- 1H/13C NMR: Assigns proton and carbon environments, confirming substituent positions (e.g., methylthio group at ~2.5 ppm in 1H NMR) .
- FT-IR: Identifies carbonyl (C=O) stretching vibrations (~1650–1700 cm⁻¹) and sulfur-related bonds (C-S, ~600–700 cm⁻¹) .
- X-ray crystallography (if available): Resolves 3D conformation, particularly piperidine ring puckering and planarity of aromatic systems .
Q. How do the functional groups (methylthio, pyridinylthio) influence chemical reactivity?
- Methylthio group (-SMe): Enhances lipophilicity and acts as a weak electron-donating group, stabilizing intermediates in nucleophilic reactions .
- Pyridinylthio moiety: Participates in hydrogen bonding with biological targets (e.g., enzymes) and undergoes oxidation to sulfoxide/sulfone derivatives under controlled conditions .
Q. What structural features suggest potential bioactivity?
The rigid piperidine-thiophene core enables π-π stacking with aromatic residues in proteins, while the pyridinylthio group facilitates metal coordination (e.g., zinc in metalloenzymes) . Comparative studies with analogs (e.g., fluorophenyl or chlorophenyl variants) highlight the necessity of sulfur atoms for target engagement .
Advanced Research Questions
Q. What strategies optimize synthetic yield and scalability?
- Catalyst screening: Palladium-based catalysts improve coupling efficiency in thioether formation .
- Solvent optimization: Replacing polar aprotic solvents (DMF) with toluene reduces side reactions during benzoylation .
- Flow chemistry: Continuous flow systems enhance reproducibility for multi-step syntheses, achieving >80% yield in pilot studies .
Q. How do structural modifications (e.g., fluorination) alter biological activity?
- Fluorine substitution: Introducing fluorine at the phenyl ring (e.g., 4-fluorophenyl analog) increases metabolic stability by blocking cytochrome P450 oxidation .
- Thiophene vs. furan replacement: Thiophene-containing analogs show 3–5× higher affinity for serotonin receptors compared to furan derivatives, attributed to enhanced hydrophobic interactions .
Q. What computational methods predict target interactions and SAR trends?
- Molecular docking (AutoDock Vina): Models binding to kinase domains (e.g., EGFR), identifying key residues (e.g., Lys721) for hydrogen bonding with the pyridinylthio group .
- QSAR models: Electron-withdrawing substituents on the phenyl ring correlate with improved IC50 values in enzyme inhibition assays (R² = 0.89) .
Q. How can contradictions in biological assay data (e.g., IC50 variability) be resolved?
- Assay standardization: Use ATP concentration-matched kinase assays to minimize false positives from ATP competition .
- Metabolite profiling: LC-MS/MS identifies oxidative metabolites (e.g., sulfoxides) that may exhibit off-target effects, requiring orthogonal activity validation .
Methodological Tables
Q. Table 1. Comparative Reactivity of Key Functional Groups
| Functional Group | Reactivity Profile | Biological Relevance |
|---|---|---|
| Methylthio (-SMe) | Susceptible to oxidation (→ sulfoxide) | Modulates redox activity in cellular assays |
| Pyridinylthio | Forms stable coordination complexes | Targets metal-dependent enzymes (e.g., HDACs) |
Q. Table 2. Optimization of Synthetic Yield
| Parameter | Baseline Condition | Optimized Condition | Yield Improvement |
|---|---|---|---|
| Catalyst | None | Pd(OAc)₂ (5 mol%) | +35% |
| Solvent | DMF | Toluene | +20% |
| Temperature | 25°C | 40°C | +15% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
